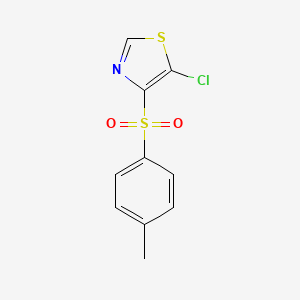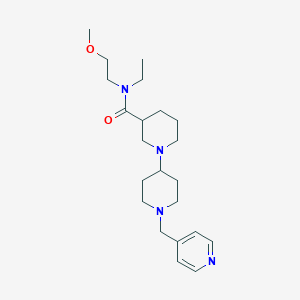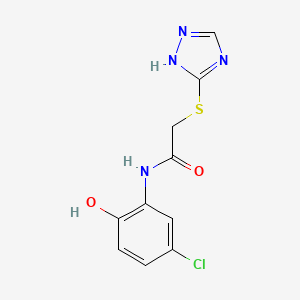![molecular formula C19H19FN2O2 B5469420 2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5469420.png)
2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Indole Derivative Preparation: Concurrently, the indole derivative is synthesized by reacting 2-methylindole with suitable reagents under controlled conditions.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the indole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 4-((2-(2-(4-fluorophenoxy)ac)hydrazono)methyl)phenyl 2-thiophenecarboxylate
Uniqueness
2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both the fluorophenoxy and indole groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-16(17-4-2-3-5-18(17)22-13)10-11-21-19(23)12-24-15-8-6-14(20)7-9-15/h2-9,22H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIRVVCDYYZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol](/img/structure/B5469339.png)
![N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5469352.png)
![[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone](/img/structure/B5469353.png)
![N-methyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5469360.png)

![(2R)-1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]propan-2-ol](/img/structure/B5469382.png)
![N,N-dimethyl-7-(3-methylbut-2-enoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5469387.png)
![N-{2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)morpholin-2-yl]ethyl}-N'-ethylurea](/img/structure/B5469394.png)
![(2Z)-2-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyiminoacetic acid](/img/structure/B5469401.png)
![(2,6-difluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5469409.png)
![3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5469410.png)


![2-methyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5469422.png)
